REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[C:10]([Br:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[C:13]([C:18]#[N:19])(=[O:17])[O:14][CH2:15][CH3:16].Cl.C(=O)([O-])O.[Na+]>CC(O)=O.O>[NH2:1][C:2]1[CH:11]=[C:10]([Br:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:12][C:10]1[CH:11]=[C:2]2[C:3]([C:4](=[O:6])[NH:19][C:18]([C:13]([O:14][CH2:15][CH3:16])=[O:17])=[N:1]2)=[CH:8][CH:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OC)C=CC(=C1)Br
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(=O)C#N
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 70° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
WASH
|
Details
|
washed thoroughly with water and diethyl ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=CC(=C1)Br
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(NC(=NC2=C1)C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 825 mg | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 115.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[C:10]([Br:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[C:13]([C:18]#[N:19])(=[O:17])[O:14][CH2:15][CH3:16].Cl.C(=O)([O-])O.[Na+]>CC(O)=O.O>[NH2:1][C:2]1[CH:11]=[C:10]([Br:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:12][C:10]1[CH:11]=[C:2]2[C:3]([C:4](=[O:6])[NH:19][C:18]([C:13]([O:14][CH2:15][CH3:16])=[O:17])=[N:1]2)=[CH:8][CH:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OC)C=CC(=C1)Br
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(=O)C#N
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 70° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
WASH
|
Details
|
washed thoroughly with water and diethyl ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=CC(=C1)Br
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(NC(=NC2=C1)C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 825 mg | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 115.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |